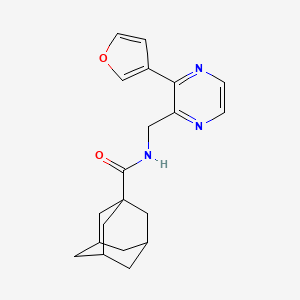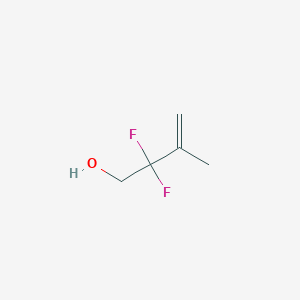
(3r,5r,7r)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)adamantane-1-carboxamide, also known as FPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPAC is a derivative of adamantane, which is a bicyclic organic compound that has been widely studied for its antiviral and antiparkinsonian properties.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The compound (3r,5r,7r)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)adamantane-1-carboxamide, while not directly referenced in available literature, is structurally related to a broad class of adamantane derivatives and N-(pyrazin-2-yl)adamantane-1-carboxamides that have been extensively studied for their diverse biological activities and applications in scientific research. The research on similar adamantane derivatives has focused on synthesizing new compounds with potential pharmacological properties, including antiviral, antibacterial, and neuroprotective activities.
Synthesis of Adamantane Derivatives : Studies have developed scalable, convergent processes for synthesizing adamantane derivatives that are potent inhibitors of specific enzymes or receptors, highlighting the compound's relevance in drug development and chemical synthesis (Becker et al., 2008). This research underscores the importance of adamantane-based compounds in creating inhibitors with high yield and purity for pharmaceutical applications.
Antibacterial and Antifungal Applications : Novel adamantane carbohydrazide derivatives have been synthesized and shown to possess broad-spectrum antibacterial activities, with minimal inhibitory concentrations indicating potent efficacy. These compounds have been structurally characterized and evaluated for their physicochemical properties, demonstrating significant potential as antibacterial agents (Al-Wahaibi et al., 2020). This line of research exemplifies the utility of adamantane derivatives in addressing microbial resistance through the development of new antibacterial candidates.
Antiviral Research Applications : Adamantane derivatives have been identified as potent inhibitors against various influenza virus strains, showcasing the compound's role in the development of antiviral agents. Microwave-assisted synthesis of adamantane-containing carboxamides has led to the discovery of compounds with significant inhibitory effects on influenza virus fusion and replication processes (Göktaş et al., 2012). This research highlights the potential of adamantane derivatives in contributing to antiviral drug development and therapeutic strategies against influenza.
Neuroprotective Agents Development : The synthesis of fluorescent heterocyclic adamantane amines aims at developing novel ligands for neurological assays. These derivatives have exhibited multifunctional neuroprotective activity, including inhibition of key enzymes and receptors involved in neurodegenerative diseases, demonstrating the compound's application in neuroprotection and drug discovery for neurological conditions (Joubert et al., 2011).
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(20-8-13-5-14(9-20)7-15(6-13)10-20)23-11-17-18(22-3-2-21-17)16-1-4-25-12-16/h1-4,12-15H,5-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFABQGSECQOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NC=CN=C4C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2631798.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2631803.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2631805.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2631806.png)
![4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2631807.png)
![[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B2631809.png)


![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2631817.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)
![7-(4-fluorophenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2631819.png)